Oclacitinib maleate is a synthetic molecule used in scientific research to investigate its effects on inflammatory and pruritic pathways. [] It is classified as a Janus kinase (JAK) inhibitor, specifically targeting JAK1. [] Oclacitinib is a valuable tool for researchers exploring the role of JAK1 and associated cytokines in various biological processes.
Oclacitinib was developed by Zoetis and is classified as a small molecule drug. It functions by inhibiting the activity of Janus kinases, which play a crucial role in the signaling pathways of various cytokines involved in immune responses. This inhibition helps to reduce inflammation and alleviate allergic symptoms.
The synthesis of Oclacitinib involves multiple steps that can be optimized for industrial production. A notable method includes the use of specific intermediates that undergo various chemical transformations such as chlorination, elimination, catalytic hydrogenation, and hydrolysis to yield the final product.
The yield from these processes can be optimized to achieve high purity and efficiency, making it suitable for commercial production.
Oclacitinib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is C_17H_20N_4O_2, and its structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule .
Oclacitinib undergoes various chemical reactions during its synthesis and pharmacological action:
Understanding these reactions is crucial for optimizing its synthesis and improving therapeutic efficacy while minimizing side effects .
Oclacitinib exerts its therapeutic effects by selectively inhibiting Janus kinases (JAK1, JAK2, JAK3). The mechanism involves:
Studies have shown that Oclacitinib can significantly reduce levels of cytokines like IL-10 in T cells, highlighting its effectiveness in modulating immune responses .
Oclacitinib exhibits several important physical and chemical properties:
These properties are critical for formulation development, influencing factors such as bioavailability and stability .
Oclacitinib is primarily utilized in veterinary medicine for:
Moreover, ongoing research continues to explore its potential applications beyond veterinary medicine, including human therapeutic uses .
Oclacitinib (previously designated PF-03394197) was discovered and developed by Zoetis scientists through a targeted drug discovery program aimed at addressing canine allergic dermatitis [4] [8]. The research team employed structure-activity relationship (SAR) optimization of the pyrrolopyrimidine scaffold to enhance selectivity toward JAK1-dependent cytokine pathways implicated in canine allergic responses [5]. This approach yielded a compound with preferential inhibition of JAK1-mediated signaling while maintaining reduced activity against JAK2, thereby minimizing potential hematological side effects [1] [4].
The compound progressed through extensive preclinical evaluation, demonstrating potent inhibition of IL-31-induced pruritus in canine models [4]. This cytokine had been identified as a key mediator of itch signaling in dogs, making it a prime therapeutic target [1] [7]. Clinical trials established oclacitinib's rapid onset of action, with significant pruritus reduction observed within 4 hours and peak efficacy within 24 hours of administration [4] [8]. In pivotal studies submitted for regulatory approval, 67% of dogs with allergic dermatitis showed treatment success with oclacitinib versus 29% with placebo after one week, while 66% of atopic dogs responded versus 4% on placebo [6] [8].
Table 1: Key Regulatory Milestones in Oclacitinib Development
Year | Region | Approval Status | Indication |
---|---|---|---|
2013 | United States | FDA approved | Control of pruritus associated with allergic dermatitis and control of atopic dermatitis in dogs ≥12 months |
2022 | Great Britain | VMD authorization | Treatment of clinical manifestations of pruritus associated with allergic dermatitis and atopic dermatitis |
2023 | European Union | EC authorization | Treatment of clinical manifestations of pruritus associated with allergic dermatitis and atopic dermatitis [2] [9] |
Following initial FDA approval, oclacitinib has received authorization in multiple global markets, with recent expansions including chewable tablet formulations to enhance compliance [9]. While primarily developed for veterinary medicine, the compound's mechanism has generated interest in human dermatology, with at least one case report documenting successful off-label use in human atopic dermatitis [1]. However, no formal clinical development programs for human applications have been reported to date [1] [7].
Oclacitinib possesses the chemical name N-methyl{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide and the molecular formula C₁₅H₂₃N₅O₂S, with a molecular weight of 337.44 g/mol [5] [7]. The compound features a cyclohexylamino pyrrolopyrimidine core structure that facilitates binding to the JAK enzyme active site [1] [10]. Its chemical structure incorporates a sulfonamide moiety linked to a stereochemically defined trans-cyclohexylamine ring, which contributes to its selective kinase inhibition profile [5] [10].
The stereochemistry of oclacitinib is significant to its pharmacological activity, with the molecule exhibiting specific chiral centers at the cyclohexyl ring. The trans configuration at the 4-aminocyclohexyl moiety is maintained in the active compound, as evidenced by isomeric SMILES notation: CNS(=O)(=O)C[C@@H]1CCC@HN(C)c2[nH]cnc3nccc23 [5]. This configuration enables optimal interaction with the hydrophobic regions adjacent to the JAK1 ATP-binding pocket [1].
Molecular docking studies using the Schrödinger Glide Suite have modeled oclacitinib's binding to human JAK1 (PDB ID: 3EYG) [1]. These simulations indicate that the pyrrolopyrimidine core forms critical hydrogen bonds with the hinge region residues: the carbonyl oxygen of Glu957 and the backbone NH group of Leu959 [1]. Additional hydrophobic interactions occur with multiple residues, including Leu881 before the G-rich loop, Val889 after the G-rich loop, Ala906 (CS7), Val938 (Sh1), Met956 within the hinge, and Leu1010 (CS6) [1]. This binding pattern parallels that observed with ruxolitinib bound to JAK2, explaining the compound's nanomolar potency against JAK enzymes.
Table 2: Physicochemical Properties of Oclacitinib
Property | Value | Significance |
---|---|---|
Hydrogen bond donors | 2 | Facilitates protein-ligand interactions |
Hydrogen bond acceptors | 6 | Influences solubility and membrane permeability |
Rotatable bonds | 5 | Impacts molecular flexibility and binding kinetics |
Topological polar surface area | 99.36 Ų | Moderates blood-brain barrier penetration |
logP (XLogP) | 1.9 | Optimal balance between hydrophilicity and lipophilicity |
Lipinski's Rule of Five violations | 0 | Favorable drug-likeness characteristics [5] |
Oclacitinib is typically administered as the maleate salt (oclacitinib maleate; C₁₉H₂₇N₅O₆S), which enhances its aqueous solubility and oral bioavailability [3] [5]. The compound demonstrates favorable pharmacokinetic properties for veterinary use, including 89% oral bioavailability and rapid absorption (Tmax <1 hour) [1] [7]. Its moderate plasma protein binding (66.3–69.7%) contributes to sufficient free fraction for therapeutic activity without significant drug interaction potential [7].
Oclacitinib is classified pharmacologically as a Janus kinase inhibitor with preferential selectivity for JAK1 over other JAK family members [1] [4]. The compound demonstrates nanomolar inhibitory activity against all JAK enzymes but exhibits the highest potency against JAK1 (IC₅₀ = 10 nM), followed by JAK2 (IC₅₀ = 18 nM), TYK2 (IC₅₀ = 84 nM), and JAK3 (IC₅₀ = 99 nM) [1] [4] [10]. This translates to a 1.8-fold selectivity for JAK1 over JAK2 and 9.9-fold selectivity over JAK3, which is pharmacologically significant given JAK2's critical role in hematopoiesis [1] [7].
The inhibition profile confers a targeted mechanism against cytokines dependent on JAK1 signaling, particularly those implicated in allergic inflammation and pruritus [4] [7]. In cellular functional assays, oclacitinib potently inhibits IL-31-induced itch signaling (IC₅₀ = 36-249 nM) and blocks pro-inflammatory cytokines including IL-2, IL-4, IL-6, and IL-13, all of which utilize JAK1 in their receptor complexes [4]. Conversely, oclacitinib exhibits minimal activity (IC₅₀ >1000 nM) against cytokines independent of JAK1 signaling, such as erythropoietin, granulocyte/macrophage colony-stimulating factor, IL-12, and IL-23 [4].
Table 3: Kinase Inhibition Profile of Oclacitinib
Target | IC₅₀ (nM) | Fold Selectivity vs. JAK1 | Biologically Relevant Functions |
---|---|---|---|
JAK1 | 10 | 1.0 (reference) | Mediates signaling for multiple pro-inflammatory and pruritogenic cytokines |
JAK2 | 18 | 1.8 | Critical for hematopoiesis and growth hormone signaling |
TYK2 | 84 | 8.4 | Involved in IL-12 and IL-23 signaling pathways |
JAK3 | 99 | 9.9 | Primarily associated with lymphocyte development and function |
Non-JAK Kinases (38 tested) | >1000 | >100 | Demonstrates exceptional selectivity within the kinome [1] [4] [10] |
The molecular mechanism involves competitive inhibition at the ATP-binding site of JAK enzymes, preventing phosphorylation and subsequent activation of STAT transcription factors [1] [7]. By specifically targeting the JAK-STAT pathway, oclacitinib disrupts the cytokine signaling cascade that drives allergic inflammation and pruritus at the transcriptional level [4] [7]. This targeted approach contrasts with broad-spectrum immunosuppressants as it preserves essential immune functions mediated by JAK2-dependent cytokines while effectively blocking pro-allergic signaling through JAK1 [1] [4].
Oclacitinib's species specificity is notable, with approximately 95% homology between human and canine JAK proteins explaining its efficacy in both species despite being developed for veterinary use [1]. The compound shows minimal inhibition of non-JAK kinases, as evidenced by screening against a panel of 38 diverse kinases where no significant inhibition was observed at concentrations up to 1000 nM [4]. This high selectivity profile distinguishes oclacitinib from earlier JAK inhibitors and contributes to its favorable therapeutic index in canine patients [1] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7